

Interpreting the Mass Spectrum of 1H-pyrrol-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1H-pyrrol-2-amine**

Cat. No.: **B040574**

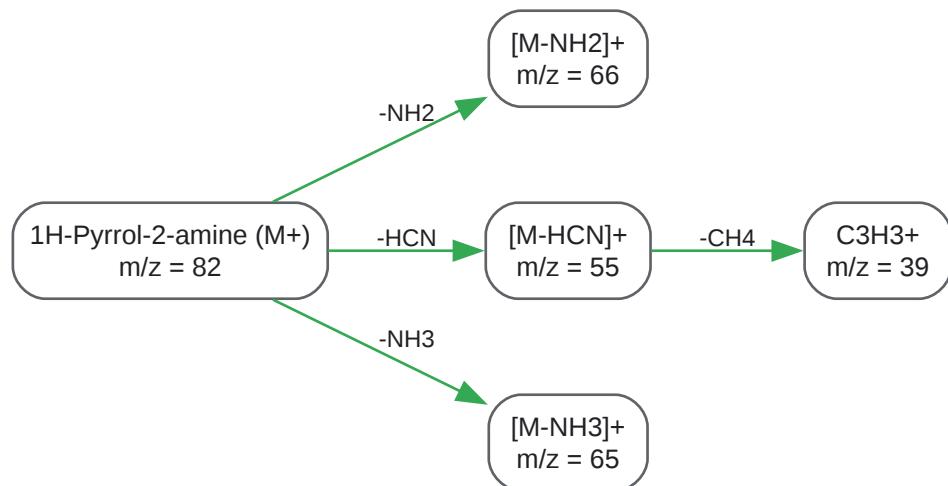
[Get Quote](#)

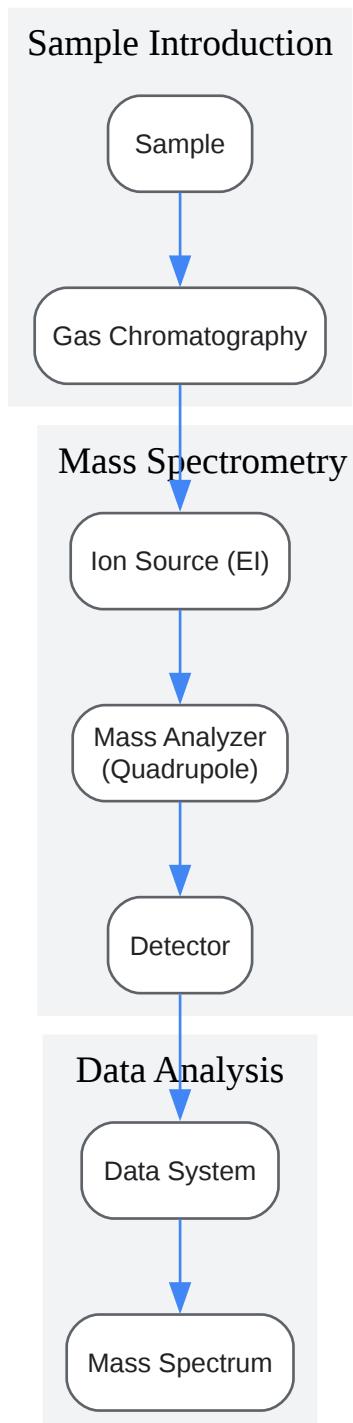
For researchers and professionals in drug development, mass spectrometry is an indispensable tool for molecular structure elucidation. This guide provides a comparative analysis of the mass spectrum of **1H-pyrrol-2-amine**, contrasting it with related compounds to aid in its identification and characterization. Due to the limited availability of a public experimental mass spectrum for **1H-pyrrol-2-amine**, this guide will focus on a detailed comparison with its structural isomers and other relevant amine-containing heterocyclic and aromatic compounds.

Mass Spectral Data Comparison

The mass spectrum of a compound provides a unique fingerprint based on its mass-to-charge ratio (m/z) and the relative abundance of its fragments. The molecular ion peak (M⁺) corresponds to the molecular weight of the compound. For **1H-pyrrol-2-amine** (C₄H₆N₂), the expected molecular weight is approximately 82.10 g/mol .[\[1\]](#)[\[2\]](#) The fragmentation pattern provides clues to the molecule's structure.

Below is a comparison of the key mass spectral data for isomers of **1H-pyrrol-2-amine** and other related compounds.


Compound	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion (M+, m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
1H-pyrrol-2-amine (Predicted)	C4H6N2	82.10	82	-	-
2-Methyl-1H-imidazole	C4H6N2	82.10	82	82	55, 54, 42, 41
4-Methyl-1H-imidazole	C4H6N2	82.10	82	82	55, 54, 42, 41
Pyrrolidine	C4H9N	71.12	71	43	70, 44, 42, 41, 30
Aniline	C6H7N	93.13	93	93	66, 65, 39


Note: Data for 2-Methyl-1H-imidazole and 4-Methyl-1H-imidazole is sourced from the NIST WebBook.^{[3][4]} Data for Pyrrolidine is from the NIST WebBook.^[5] Data for Aniline is from the NIST WebBook.^[6]

Interpreting Fragmentation Patterns

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting ions. For **1H-pyrrol-2-amine**, the fragmentation is expected to be influenced by the pyrrole ring and the amino group.

A proposed fragmentation pathway for **1H-pyrrol-2-amine** is visualized below. This pathway is predictive and based on common fragmentation mechanisms of pyrroles and amines.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methylimidazole | C4H6N2 | CID 12749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminopyrrole | C4H6N2 | CID 5324781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Imidazole, 4-methyl- [webbook.nist.gov]
- 4. 1H-Imidazole, 2-methyl- [webbook.nist.gov]
- 5. Pyrrolidine [webbook.nist.gov]
- 6. Aniline [webbook.nist.gov]
- To cite this document: BenchChem. [Interpreting the Mass Spectrum of 1H-pyrrol-2-amine: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b040574#interpreting-the-mass-spectrum-of-1h-pyrrol-2-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com